molecular formula C16H23NO B13047888 (1R)-1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine

(1R)-1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine

Cat. No.: B13047888
M. Wt: 245.36 g/mol
InChI Key: HJVLPBFONWTHDR-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a cyclopropylethylamine moiety. The stereochemistry of the compound is specified by the (1R) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

The synthesis of (1R)-1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Cyclopentyloxyphenyl Intermediate: This step involves the reaction of phenol with cyclopentyl bromide in the presence of a base to form 4-cyclopentyloxyphenol.

    Attachment of the Cyclopropylethylamine Moiety: The intermediate is then reacted with (1R)-2-cyclopropylethylamine under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

(1R)-1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the amine group, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and nucleophiles (e.g., alkyl halides).

Scientific Research Applications

(1R)-1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

(1R)-1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of both cyclopentyloxy and cyclopropylethylamine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

(1R)-1-(4-cyclopentyloxyphenyl)-2-cyclopropylethanamine

InChI

InChI=1S/C16H23NO/c17-16(11-12-5-6-12)13-7-9-15(10-8-13)18-14-3-1-2-4-14/h7-10,12,14,16H,1-6,11,17H2/t16-/m1/s1

InChI Key

HJVLPBFONWTHDR-MRXNPFEDSA-N

Isomeric SMILES

C1CCC(C1)OC2=CC=C(C=C2)[C@@H](CC3CC3)N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(CC3CC3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.